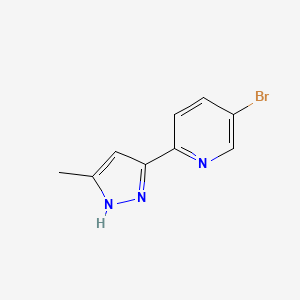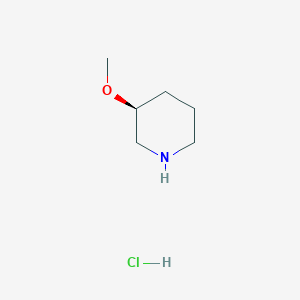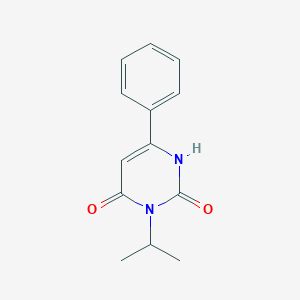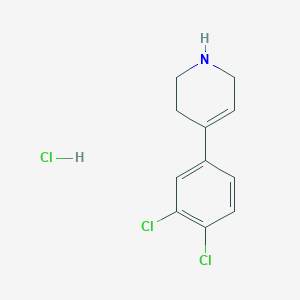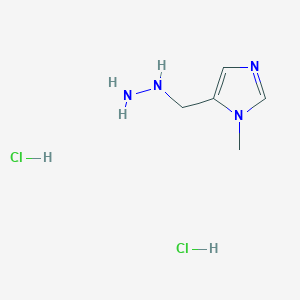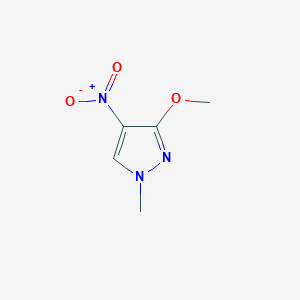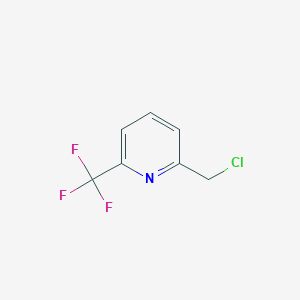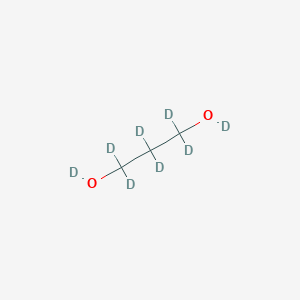
1,3-Propanediol-d8
Vue d'ensemble
Description
1,3-Propanediol-d8, also known as 1,3-dideuteropropanediol, is a deuterated form of 1,3-propanediol, a three-carbon alcohol commonly found in nature. It is a colorless liquid with a low melting point and a low boiling point. As a deuterated compound, it is an important tool in the field of scientific research, as it can be used to study the effects of isotope substitution on the structure and reactivity of molecules.
Applications De Recherche Scientifique
Genetically Engineered Strains for 1,3-Propanediol Production
Research has highlighted the development of genetically engineered microbial strains to enhance the biosynthesis of 1,3-Propanediol from glycerol. These advancements involve modifying the genome of bacteria such as Clostridium butyricum and Klebsiella pneumoniae through techniques like mutagenesis and genetic engineering to overcome bottlenecks like low productivity and metabolite inhibition in natural microorganisms. This approach not only increases yield but also addresses production barriers encountered by wild-type strains, making biosynthesis economically viable and environmentally friendly (Yang et al., 2018).
Advances in Biotechnological Production
The biotechnological production of 1,3-Propanediol involves various bioprocess cultivation techniques using both natural and genetically engineered microbes. The shift towards microbial production from sugars like glucose, facilitated by recombinant strains, represents a significant advancement in this field. This review discusses the state of the art in bioprocess engineering methods for 1,3-Propanediol production, emphasizing the importance of mathematical models for designing bioreactor operating strategies to improve production efficiency (Kaur, Srivastava, & Chand, 2012).
Metabolic Engineering for Microbial Production
Metabolic engineering has facilitated the development of recombinant strains capable of converting lower-cost feedstock D-glucose into 1,3-Propanediol, a breakthrough that promises increased societal benefits through the production of chemicals from renewable resources. This progress underscores the potential of metabolic engineering to enhance biological production pathways (Nakamura & Whited, 2003).
Chemical Routes to 1,3-Propanediol Production
Exploration of chemical routes for 1,3-Propanediol production has focused on developing more efficient processes via heterogeneous catalysts to improve competitiveness in the market. This review evaluates studies involving chemical production routes, emphasizing the influence of active acid and metallic phases on process variables, activity, and selectivity toward 1,3-Propanediol. Optimizing parameters such as temperature and glycerol concentration is crucial for decreasing operating costs (Ruy et al., 2020).
Multi-Modular Engineering in Klebsiella pneumoniae
Research on improving 1,3-Propanediol concentration and tolerance in Klebsiella pneumoniae through multi-modular engineering has demonstrated significant advancements. By focusing on the glycerol pathway and co-substrate transport system regulation, researchers have achieved notable improvements in 1,3-Propanediol concentration, yield, and productivity. This strategy exemplifies the potential of genetic and metabolic engineering in producing 1,3-Propanediol with high efficiency (Wang et al., 2016).
Propriétés
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-JVKIUYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol-d8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



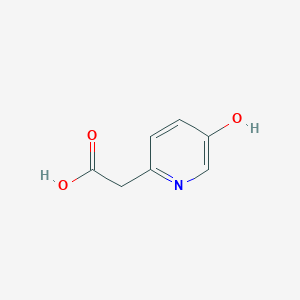
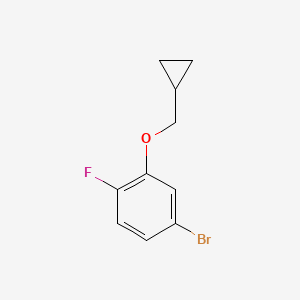
![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
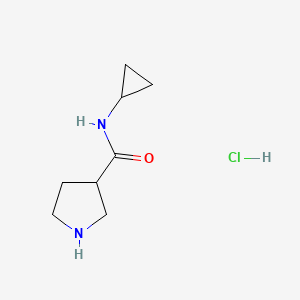

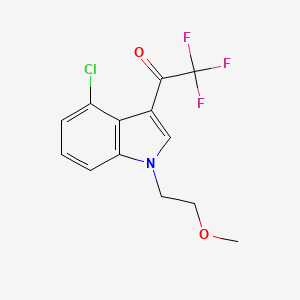
![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
